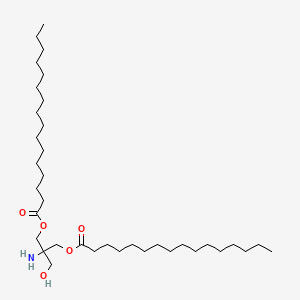

Bis-palmitoyl tromethamine

説明

特性

CAS番号 |

148891-60-5 |

|---|---|

分子式 |

C36H71NO5 |

分子量 |

598 g/mol |

IUPAC名 |

[2-amino-2-(hexadecanoyloxymethyl)-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)41-32-36(37,31-38)33-42-35(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-33,37H2,1-2H3 |

InChIキー |

GVKXQWJWYPCNOW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC)N |

製品の起源 |

United States |

化学反応の分析

Hydrolysis of Ester Linkages

The palmitoyl ester bonds undergo pH-dependent hydrolysis :

Hydrolysis Kinetics :

| pH | Half-Life () | Mechanism |

|---|---|---|

| 2.0 | >24 hours | Acid-catalyzed |

| 7.4 | 12–15 hours | Neutral hydrolysis |

| 10.0 | 1–2 hours | Base-induced saponification |

Amine Group Reactivity

The primary amine in tromethamine retains reactivity:

-

Condensation with aldehydes : Forms Schiff bases under mild conditions .

-

Metal chelation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and hydroxyl groups .

Analytical Characterization

類似化合物との比較

Comparative Analysis of Tromethamine Salts

Ketorolac Tromethamine

- Therapeutic Use: A nonsteroidal anti-inflammatory drug (NSAID) used for postoperative pain management and ocular inflammation (e.g., allergic conjunctivitis, cystoid macular edema prophylaxis) .

- Pharmacokinetics :

- Key Advantages: Potent cyclooxygenase (COX) inhibition with non-narcotic analgesic properties . Effective in reducing postoperative inflammation comparable to corticosteroids like prednisolone .

- Limitations : Risk of gastrointestinal and renal toxicity with prolonged systemic use .

Fosfomycin Tromethamine

- Therapeutic Use : A bactericidal agent for acute uncomplicated urinary tract infections (UTIs), particularly against Escherichia coli and Enterococcus spp. .

- Pharmacokinetics :

- Key Advantages :

- Clinical Efficacy : Bacteriological eradication rates of 75–93% in UTIs, comparable to ciprofloxacin and nitrofurantoin .

Pelubiprofen Tromethamine

- Therapeutic Use : A COX-2-selective NSAID for analgesia and anti-inflammatory applications .

- Pharmacokinetics/Pharmacodynamics :

Lodoxamide Tromethamine

- Therapeutic Use : Mast cell stabilizer for superior limbic keratoconjunctivitis .

- Efficacy : Resolves symptoms and objective findings (e.g., conjunctival hyperemia) with topical 0.1% solution administered four times daily .

Dexketoprofen Trometamol

- Therapeutic Use : Analgesic for acute pain management .

- Advantage : Tromethamine salt accelerates oral absorption and onset of analgesic action compared to free acid forms .

Data Table: Key Parameters of Tromethamine Salts

Mechanistic and Formulation Insights

- Solubility Enhancement: Tromethamine salts improve aqueous solubility of poorly soluble drugs (e.g., tenoxicam-tromethamine multicomponent crystals increase dissolution rates by 2.5-fold compared to tenoxicam alone) .

- pH Buffering: Tromethamine stabilizes formulations at physiological pH, reducing irritation (e.g., in ophthalmic preparations like ketorolac tromethamine nanosuspensions) .

- Safety Profile : Tromethamine salts generally exhibit lower toxicity than free acid forms. For example, fosfomycin tromethamine causes only mild, transient gastrointestinal adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。